molecular formula C17H14ClN3O4 B11998664 N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide

Cat. No.: B11998664
M. Wt: 359.8 g/mol
InChI Key: KCZBESDGBDDEFM-DNTJNYDQSA-N
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Description

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is a complex organic compound that features a benzodioxole moiety, a hydrazino group, and a chlorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)benzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The benzodioxole moiety may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1,3-Benzodioxol-5-ylmethylidene]-2-phenoxyaceto hydrazide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
  • 2-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine

Uniqueness

N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is unique due to its combination of a benzodioxole moiety with a hydrazino and chlorobenzamide structure. This unique combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-chlorobenzamide

InChI

InChI=1S/C17H14ClN3O4/c18-13-4-2-1-3-12(13)17(23)19-9-16(22)21-20-8-11-5-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+

InChI Key

KCZBESDGBDDEFM-DNTJNYDQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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